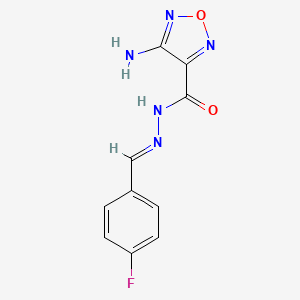

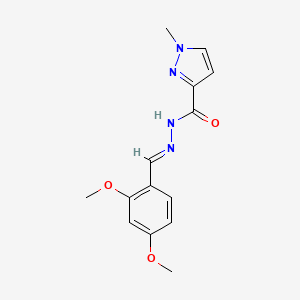

![molecular formula C17H19F2N5O B5596415 2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)

2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as PF-06282999, is a small molecule inhibitor of the enzyme PIM1 kinase. PIM1 kinase is a serine/threonine kinase that is involved in the regulation of cell growth and survival. PF-06282999 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Formation

Condensation of Amines

The compound has been utilized in the condensation of amines like 2-aminofluorene with α,ω-dibromoalkanes, forming various derivatives (Barak, 1968).

Synthesis of Novel Pyrazolopyrimidines

It is involved in the synthesis of novel pyrazolopyrimidines derivatives which have potential applications as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Pharmacological Research

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives, related structurally to the given compound, have been identified as active in animal models of epilepsy and pain (Amato et al., 2011).

Histone Deacetylase Inhibition

Derivatives of the compound have shown promise in inhibiting histone deacetylases, indicating potential for cancer treatment (Zhou et al., 2008).

Imaging and Radiochemistry

- PET Imaging Agent Synthesis: The compound has been used in synthesizing new potential PET agents for imaging B-Raf(V600E) in cancers (Wang et al., 2013).

Molecular and Material Sciences

Polymerization Initiators

It has applications in the synthesis of single-component initiators for polymerization of ethylene or copolymerization with functionalized norbornene monomers (Rojas et al., 2007).

Synthesis of Luminescent Compounds

Derivatives of the compound have been used to synthesize luminescent materials with potential applications in optoelectronics and sensor technologies (Srivastava et al., 2017).

Polyimide Derivatives

The compound has been utilized in the synthesis of novel polyimides with improved thermal stability and solubility (Zhang et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O/c18-12-4-3-5-13(19)16(12)17(25)21-7-6-20-14-10-15(23-11-22-14)24-8-1-2-9-24/h3-5,10-11H,1-2,6-9H2,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJOBEBGXXPDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)

![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)